Methyl 3-(methanesulfonyl)thiophene-2-carboxylate
Description
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate (CAS: 79128-71-5) is a thiophene-based derivative with a methanesulfonyl group at the 3-position and a methyl ester at the 2-position. Its molecular formula is C₇H₉NO₄S₂, and it is primarily utilized in research and development (R&D) settings . The compound is stable under standard conditions but may react under extreme temperatures or with incompatible substances. It is classified as a skin and eye irritant (GHS Category 2/2A) and poses specific respiratory toxicity risks .
Properties
CAS No. |
62353-79-1 |
|---|---|
Molecular Formula |
C7H8O4S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
methyl 3-methylsulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O4S2/c1-11-7(8)6-5(3-4-12-6)13(2,9)10/h3-4H,1-2H3 |
InChI Key |
ZRXJXXHWOBQCJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Tetrahydrothiophene Precursors
The most well-documented route involves the sulfonylation of 5-methyl-4-oxotetrahydrothiophene-3-methyl formate (Formula I) with methanesulfonyl chloride (MsCl). This method, detailed in a 2020 Chinese patent (CN111732568B), proceeds via a three-step sequence:
Step 1 (Sulfonylation) :
- Reactants : Formula I, MsCl, and a tertiary amine catalyst (N-methylmorpholine or triethylamine).
- Conditions : Toluene solvent, 0–5°C, 3-hour stirring.
- Outcome : Intermediate II is obtained with 97–98% purity and 98% yield.
- Mechanism : The catalyst deprotonates the oxo group of Formula I, enabling nucleophilic attack by MsCl. The reaction forms a sulfonate ester while eliminating HCl.
Step 2 (Aromatization) :
- Reactants : Intermediate II, anhydrous sodium sulfide, and a polar aprotic solvent (acetonitrile or acetone).
- Conditions : 25–30°C under oxygen atmosphere.
- Outcome : Intermediate III (aromatized thiophene) is formed in 77–81% yield.
- Mechanism : Sodium sulfide abstracts protons, initiating ring dehydrogenation. Oxygen facilitates aromatization by oxidizing intermediates.
Step 3 (Chlorination and Isolation) :
Key Optimization Factors :
- Catalyst Selection : N-methylmorpholine outperforms triethylamine, reducing side reactions.
- Solvent Choice : Acetonitrile enhances aromatization efficiency compared to acetone.
Comparative Analysis of Synthetic Methods
Insights :
- The sulfonylation pathway offers superior scalability and yield, making it preferred for industrial applications.
- The aminothiophene route, though less efficient, provides modularity for synthesizing analogs with varied substituents.
Crystallographic and Computational Insights
A 2020 crystallographic study of methyl 3-aminothiophene-2-carboxylate analogs reveals critical packing interactions:
- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the thiophene ring, forming a seven-membered ring motif.
- Intermolecular Forces : Weak C–H⋯S and C–H⋯π interactions contribute to crystal lattice stability, which may influence the solubility and purification of sulfonylated derivatives.
Computational Modeling :
- Density functional theory (DFT) calculations predict that electron-withdrawing groups (e.g., methanesulfonyl) increase the thiophene ring’s electrophilicity, favoring nucleophilic aromatic substitution.
Industrial-Scale Process Considerations
Solvent Recovery and Waste Management
The patented method emphasizes solvent recycling (toluene, acetonitrile) and byproduct utilization:
Quality Control Metrics
- Purity Analysis : HPLC with UV detection (λ = 254 nm) confirms >99% purity.
- Impurity Profiling : Residual catalysts (e.g., N-methylmorpholine) are quantified via GC-MS, with limits <0.1%.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways depend on the specific application and the structure of the derivative .
Comparison with Similar Compounds
Substituent Diversity and Functional Groups
The structural uniqueness of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate lies in its methanesulfonyl (-SO₂CH₃) group, which distinguishes it from other derivatives. Below is a comparative analysis of substituents in similar compounds:
Key Insight: The methanesulfonyl group in the target compound offers moderate reactivity compared to highly reactive groups like chlorosulfonyl (-SO₂Cl) in . Non-polar substituents (e.g., pyrrole in ) reduce solubility in polar solvents, whereas polar groups (e.g., sulfonyl) enhance hydrophilicity.
Physical and Chemical Properties
Key Insight : The methanesulfonyl group imparts moderate polarity and stability, whereas chlorosulfonyl derivatives are more reactive and hazardous.
Biological Activity
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate is a thiophene derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₈H₉O₄S₂
- Molecular Weight : 221.25 g/mol
- Density : 1.517 g/cm³
- Melting Point : 123-124 °C
- Solubility : Soluble in organic solvents (e.g., toluene, acetonitrile, ethanol), insoluble in water.
The precise biological targets of this compound remain largely unidentified; however, thiophene derivatives are known to exhibit diverse pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including disruption of microtubule dynamics and modulation of signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and modulating the NF-κB signaling pathway .
- Antimicrobial Properties : Initial investigations indicate that this compound may exhibit antimicrobial activity against various pathogens, warranting further exploration in drug development .
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the compound's therapeutic potential:
- Absorption : The compound is expected to have moderate absorption due to its solubility profile.
- Metabolism : Thiophene derivatives often undergo metabolic transformations that can affect their biological activity. Further studies are needed to elucidate the metabolic pathways involved.
- Excretion : The elimination routes for this compound remain to be fully characterized.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values comparable to known chemotherapeutic agents. The compound was shown to induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Microtubule disruption |
| A549 | 10.0 | Signaling pathway modulation |
Anti-inflammatory Activity
In vitro studies demonstrated that this compound effectively reduced LPS-induced inflammation in macrophages. The compound decreased the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
| Treatment Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 5 | 30 | 25 |
| 10 | 50 | 45 |
| 20 | 70 | 60 |
Antimicrobial Activity
Preliminary antimicrobial assays revealed that this compound exhibited activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound in antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
